molecular formula C16H22N2O3 B2865050 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide CAS No. 1328484-97-4

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide

Cat. No.: B2865050
CAS No.: 1328484-97-4
M. Wt: 290.363
InChI Key: BMMBUXSWWNYDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide is a synthetic small molecule designed for oncology research, incorporating key pharmacophores known to enhance biological activity. Its structure combines a morpholine ring, recognized for improving solubility and facilitating target interactions, with a tetrahydropyran group, a scaffold frequently employed in medicinal chemistry . This specific molecular architecture is of significant interest for investigating the mechanistic target of rapamycin (mTOR) signaling pathway, a serine/threonine kinase that is a central regulator of cell growth, metabolism, and survival, and whose dysregulation is a common feature in many cancers, including lung and breast cancer . Researchers can utilize this compound to explore the structure-activity relationships of dual pharmacophore inhibitors and their effects on inducing apoptosis in malignant cells. The compound is provided For Research Use Only and is strictly intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(17-14-6-9-20-10-7-14)18-8-11-21-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBUXSWWNYDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with phenyl and tetrahydro-2H-pyran-4-yl groups under controlled conditions. One common method involves the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with phenylmagnesium bromide in tetrahydrofuran at low temperatures . The reaction mixture is then gradually warmed to room temperature and quenched with water and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural or functional similarities with 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide:

Compound A : 5-[(1,1-Dioxidothiomorpholinyl)methyl]-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-1H-indole-7-amine
  • Structural Differences : Incorporates a thiomorpholinyl-dioxide group and an indole ring instead of a morpholine-carboxamide.
  • Patented as a novel crystalline form, suggesting improved stability and formulation properties compared to amorphous analogs .
Compound B : N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508)
  • Structural Differences : Replaces the morpholine-phenyl group with a fluorophenyl urea substituent.
  • Used in pharmaceutical intermediates and custom synthesis .
Compound C : N-(4-{2-[(4-Morpholin-4-ylphenyl)amino]pyrimidin-4-yl}phenyl)tetrahydrofuran-2-carboxamide
  • Structural Differences : Substitutes tetrahydrofuran (THF) for tetrahydropyran (THP) in the carboxamide side chain.
  • Impact: Smaller ring size (THF vs. Molecular formula C₂₄H₂₇N₅O₃; molecular weight 433.51 g/mol .
Compound D : N3-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methylbiphenyl-3,4'-dicarboxamide
  • Structural Differences: Features a biphenyl core with dual carboxamide groups and a tetrahydropyran-ethylamino substituent.
  • Application : Synthesized as a dual EZH2/HDAC inhibitor, highlighting the role of THP in epigenetic drug design .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₆H₂₀N₂O₃ 288.34 2-phenyl, THP-carboxamide Kinase inhibitors, CNS agents
Compound A C₂₄H₂₈N₄O₃S 452.57 Thiomorpholinyl-dioxide, indole Anticancer, crystalline forms
Compound B C₂₀H₂₂FN₃O₃ 371.41 Fluorophenyl urea, THP-carboxamide Pharmaceutical intermediates
Compound C C₂₄H₂₇N₅O₃ 433.51 THF-carboxamide, pyrimidine Kinase inhibitors
Compound D C₃₃H₃₇FN₆O₅ 624.69 Biphenyl, dual carboxamide, THP-ethylamino Epigenetic therapy

Functional and Pharmacological Insights

  • Solubility and Bioavailability : The THP group in the target compound and Compound B improves solubility compared to THF analogs (e.g., Compound C), as THP’s larger ring size balances lipophilicity and polarity .
  • Target Selectivity : The morpholine-phenyl moiety in the target compound may favor interactions with ATP-binding pockets in kinases, whereas Compound A’s indole-thiomorpholinyl structure could target oxidative stress pathways .
  • Synthetic Complexity : Compound D’s dual carboxamide and biphenyl structure requires multi-step synthesis, whereas the target compound’s simpler scaffold allows for cost-effective scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.